
4,8-Cyclododecadien-1-one
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Overview
Description
4,8-Cyclododecadien-1-one (CAS: 65763-18-0 for the cis,trans isomer) is a cyclic ketone with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol. Its structure features a 12-membered carbon ring containing two conjugated double bonds (4,8-positions) and a ketone group at position 1 . This compound is primarily utilized in the fragrance industry due to its musky and earthy scent profile, and it serves as a critical intermediate in synthesizing cyclododecanol (CDOL) and cyclododecanone (CDON), which are precursors to 1,10-decanedicarboxylic acid (DDDA) and laurolactam—key components in nylon production .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing 4,8-cyclododecadien-1-one?
Synthesis typically involves cyclization reactions of dodecadiene precursors under controlled catalytic conditions (e.g., acid-catalyzed intramolecular aldol condensation). Characterization requires multi-modal analysis:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm cyclic structure and ketone functionality.
- Mass spectrometry (LC-MS/GC-MS) for molecular weight validation and fragmentation pattern analysis.
- FT-IR to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). Experimental protocols must include purity validation (HPLC ≥95%) and replicate trials to ensure reproducibility .
Q. How can researchers assess the aquatic toxicity of this compound in laboratory settings?
Standardized ecotoxicological assays include:
- Daphnia magna acute immobilization tests (OECD 202), with EC₅₀ values reported at 22.8 mg/L for water fleas .
- Algal growth inhibition tests (OECD 201) to evaluate chronic effects on primary producers. Data should be contextualized with environmental fate studies (e.g., biodegradation half-life, bioaccumulation potential) to model ecosystem risks .
Q. What are the critical parameters for handling and storing this compound to ensure experimental integrity?
- Storage : Under inert gas (argon) at –20°C to prevent oxidation.
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, respirators) to avoid dermal/oral exposure.
- Waste disposal : Collect in sealed containers for incineration; avoid aqueous release due to chronic aquatic toxicity .
Advanced Research Questions
Q. How can conflicting data on the compound’s toxicity be resolved?
Discrepancies in toxicity values (e.g., EC₅₀ variations between studies) may arise from:
- Test organism variability (e.g., Daphnia magna vs. other species).
- Experimental conditions (pH, temperature, dissolved oxygen). Mitigation strategies:
- Meta-analysis of existing data to identify outliers.
- Dose-response modeling with Bayesian statistics to quantify uncertainty.
- Inter-laboratory validation using standardized protocols .
Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH and temperature?
Advanced experimental design:
- Kinetic studies : Monitor degradation rates via HPLC under controlled pH (2–12) and temperature (25–60°C).
- Degradation product identification : Use high-resolution MS/MS and isotopic labeling to trace reaction pathways.
- Computational modeling : DFT calculations to predict thermodynamic stability and reactive intermediates. Such studies clarify environmental persistence and inform safe handling protocols .
Q. How does the compound’s conformational flexibility influence its reactivity in catalytic systems?
Methodological approach:
- X-ray crystallography or molecular dynamics simulations to map low-energy conformers.
- Kinetic isotope effects (KIE) to probe transition states in ketone-mediated reactions.
- Steric/electronic parameterization (Taft constants, Hammett plots) to correlate structure with reactivity. Findings guide catalyst design for selective functionalization .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?
Parameter | Reported Value A | Reported Value B | Likely Source of Discrepancy |
---|---|---|---|
Melting Point | 60°C | 65°C | Polymorphism or impurity gradients. |
Water Solubility | 0.5 mg/L | 2.1 mg/L | Measurement method (shake-flask vs. column elution). |
Resolution steps: |
- Purity reassessment via DSC (melting range analysis).
- Standardized solubility testing (OECD 105 guidelines) .
Q. Methodological Best Practices
Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies?
- Probit/logit regression for EC₅₀/LC₅₀ calculations.
- Bootstrap resampling to estimate confidence intervals.
- ANOVA with post-hoc tests (Tukey HSD) for multi-group comparisons. Software tools: R (drc package), GraphPad Prism .
Q. How can researchers validate the absence of synthetic byproducts in this compound batches?
- LC-MS/MS with MRM to detect trace impurities.
- 2D NMR (COSY, HSQC) to confirm absence of unanticipated stereoisomers.
- SPE purification followed by elemental analysis (C, H, O) .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure compliance with ethical guidelines in ecotoxicology studies?
Comparison with Similar Compounds
The structural and functional uniqueness of 4,8-Cyclododecadien-1-one distinguishes it from related cyclododecane derivatives. Below is a detailed comparison:
Structural and Functional Group Analysis
Table 1: Molecular and Functional Group Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
---|---|---|---|---|
This compound | C₁₂H₁₈O | 178.27 | Ketone, Two conjugated double bonds | 12-membered ring with unsaturation |
Cyclododecane | C₁₂H₂₄ | 168.32 | Fully saturated hydrocarbon | 12-membered ring, no functional groups |
Cyclododecanone | C₁₂H₂₂O | 182.30 | Ketone | Saturated 12-membered ring |
1,4,7,10-Tetraazacyclododecane | C₈H₂₀N₄ | 172.27 | Four amine groups | 12-membered nitrogen macrocycle |
Key Observations :
- Cyclododecane lacks functional groups, making it chemically inert compared to this compound, which is reactive due to its ketone and diene moieties .
- Cyclododecanone shares the ketone group but lacks double bonds, reducing its utility in fragrance applications .
- 1,4,7,10-Tetraazacyclododecane is nitrogen-rich, enabling metal coordination, unlike the oxygen-centric reactivity of this compound .
Table 2: Application and Hazard Comparison
Key Observations :
- This compound exhibits higher aquatic toxicity (EC₅₀ = 22.8 mg/L) compared to another cyclododecane derivative (EC₅₀ = 61.56 mg/L), necessitating stringent environmental safety protocols .
Properties
CAS No. |
15229-79-5 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
cyclododeca-4,8-dien-1-one |
InChI |
InChI=1S/C12H18O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h2,4-5,7H,1,3,6,8-11H2 |
InChI Key |
AZSAUMXEXMBZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC=CCCC(=O)C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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